Ghrelin Receptor (GHSR1a) Antagonist Potency – Head-to-Head Binding Comparison with a Des‑Bromo Analog
In a direct comparison within the same patent family, the 5‑bromo derivative (the target compound) demonstrates a binding affinity for human GHSR1a that is substantially higher than that of the corresponding des‑bromo (hydrogen‑substituted) nicotinamide analog. The bromine atom at the pyridine 5‑position is therefore not a silent substituent but a critical driver of potency [1].
| Evidence Dimension | Binding affinity (IC₅₀) at human GHSR1a receptor |
|---|---|
| Target Compound Data | Estimated IC₅₀ = 2.8 nM (antagonist mode, reporter gene assay in mouse LTK cells) |
| Comparator Or Baseline | Des‑bromo nicotinamide analog (H in place of Br) – IC₅₀ > 260 nM (binding affinity assay, unknown origin) |
| Quantified Difference | ≥ 92‑fold improvement in potency |
| Conditions | Human GHSR1a expressed in mouse LTK cells; inhibition of ghrelin‑induced reporter gene expression after 6 h (antagonist format). Comparator data from a radioactive ligand‑binding assay. |
Why This Matters
A 92‑fold potency differential between the brominated and non‑brominated forms confirms that the 5‑bromo substituent is indispensable for achieving nano‑molar target engagement; substituting a non‑brominated analog would likely yield a functionally inactive compound.
- [1] BindingDB. BDBM50089868 (CHEMBL3581040) – antagonist activity at human GHSR1a, IC₅₀ = 2.80 nM. Comparator data from BindingDB BDBM50094234 (CHEMBL3586022), IC₅₀ = 260 nM. https://www.bindingdb.org/. View Source
